molecular formula C10H9N3O2S B12698334 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- CAS No. 83796-28-5

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl-

Cat. No.: B12698334
CAS No.: 83796-28-5
M. Wt: 235.26 g/mol
InChI Key: HZWALBCCWWFQJS-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- typically involves the cyclization of thiosemicarbazide with piperonylic acid in the presence of phosphoryl chloride . The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole derivative. The reaction can be summarized as follows:

    Cyclization Reaction: Thiosemicarbazide reacts with piperonylic acid in the presence of phosphoryl chloride to form the thiadiazole ring.

    Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the STAT3 pathway, which is involved in cell proliferation and survival. The compound binds to the DNA-binding domain of STAT3, preventing its activation and subsequent transcription of target genes .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Benzodioxole derivatives: Compounds containing the benzodioxole moiety also show comparable pharmacological properties.

Uniqueness

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- stands out due to its unique combination of the thiadiazole and benzodioxole moieties, which contribute to its enhanced biological activity and specificity. This dual functionality makes it a promising candidate for further drug development and research .

Properties

CAS No.

83796-28-5

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9N3O2S/c1-11-10-13-12-9(16-10)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3,(H,11,13)

InChI Key

HZWALBCCWWFQJS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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